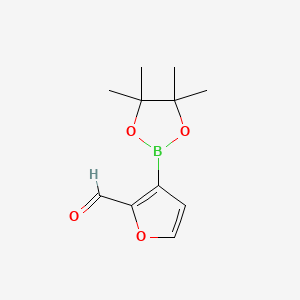

3-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-IL)furan-2-carbaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Polímeros

Este compuesto se puede utilizar en la síntesis de nuevos polímeros. El grupo dioxaborolano se sabe que participa en la creación de copolímeros con propiedades ópticas y electroquímicas específicas .

Síntesis Orgánica

La presencia del grupo dioxaborolano sugiere su uso en reacciones de síntesis orgánica como la borilación, que es un paso clave en la formación de enlaces carbono-boro esenciales para crear moléculas orgánicas complejas .

Química Medicinal

Los compuestos con grupos dioxaborolano se han utilizado como intermediarios en química medicinal para la síntesis de moléculas con aplicaciones terapéuticas potenciales .

Ciencia de Materiales

La química del dioxaborolano se emplea en el desarrollo de vitrímeros, que son una clase de polímeros que combinan la procesabilidad de los termoplásticos con la durabilidad de los termoestables .

Elastómeros Reprocesables

Las reacciones de intercambio dinámico de los grupos dioxaborolano permiten la creación de elastómeros reprocesables y reciclables con propiedades mecánicas mejoradas .

Vitrímeros de Alto Rendimiento

La metátesis del dioxaborolano es una reacción que permite la síntesis de vitrímeros de alto rendimiento a partir de polímeros comerciales, mejorando su utilidad y rendimiento .

Actividad Biológica

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde is a compound that incorporates a furan ring with a dioxaborolane moiety. This unique structure suggests potential biological activities that merit detailed investigation. In recent years, compounds containing furan and boron have gained attention for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.

- Molecular Formula : C12H17B O4

- Molecular Weight : 234.08 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Recent studies indicate that derivatives of furan exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde have shown promising results in inhibiting tumor growth in vitro and in vivo models.

-

Antibacterial Activity

- The incorporation of boron in organic compounds often enhances their antibacterial properties. Preliminary findings suggest that this compound may inhibit the growth of gram-positive and gram-negative bacteria.

-

Antifungal Activity

- Furan derivatives have also been studied for their antifungal properties. Research indicates that the presence of the dioxaborolane group may contribute to enhanced activity against fungal pathogens.

Anticancer Studies

A study conducted by Flynn et al. demonstrated that benzo[b]furan derivatives exhibited significant antiproliferative activity against various human cancer cell lines. The compound 6a was noted for its selectivity against endothelial cells while showing higher potency compared to standard treatments like Combretastatin-A4 (CA-4). The structure–activity relationship (SAR) highlighted the importance of substituents on the furan ring in enhancing anticancer efficacy .

Antibacterial Studies

In a comparative analysis of various boron-containing compounds, it was found that those with dioxaborolane structures exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

The proposed mechanisms for the biological activities of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-carbaldehyde include:

- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.

- Antibacterial Action : Inhibition of bacterial enzymes involved in cell wall synthesis.

- Antifungal Mechanism : Disruption of fungal cell membrane integrity.

Propiedades

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(8)7-13/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPDEWSBYDJVFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(OC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585951 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055881-23-6 |

Source

|

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.